N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
Description
N'-[(E)-(4-Fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a hydrazone derivative featuring a pyrazine core linked to a 4-fluorophenyl group via an imine bond (E-configuration). Its structure combines the electron-deficient pyrazine ring with the electron-withdrawing fluorine substituent, influencing electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C12H9FN4O |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9FN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI Key |
BGWQSNBVMOOUBO-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. The compound’s fluorophenyl group and pyrazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Pyrazinecarbohydrazide Derivatives
Compound 1 : (2-N'-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide
- Structural Difference : Replacement of the 4-fluorophenyl group with a 3,4,5-trimethoxyphenyl moiety.
- Activity : Demonstrated significant anti-inflammatory effects in a mouse chronic inflammation model, outperforming the fluorophenyl analog in this context. The methoxy groups likely enhance electron donation and lipophilicity, improving target binding .
- SAR Insight : Electron-donating substituents (e.g., methoxy) on the arylidene fragment may optimize anti-inflammatory activity compared to electron-withdrawing fluorine.
Compound 2 : N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Structural Difference : Substitution of pyrazine with a biphenyl system.
- Properties: Exhibits unique supramolecular architecture due to π-π stacking and hydrogen bonding, influencing crystallinity and stability.
Pyridinecarbohydrazide Analogs
Compound 3 : N-[(5-Fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4)
- Structural Difference : Pyridine core instead of pyrazine; hydroxyl and fluorine substituents on the phenyl ring.
- Activity : Active against E. coli (MIC: 1.55 mM) but inactive against S. aureus. The hydroxyl group at the ortho position likely enhances hydrogen bonding with bacterial targets, a feature absent in the 4-fluorophenyl-pyrazine analog .
Compound 4: N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide
- Structural Difference: Incorporation of a quinoline ring with fluorine and hydroxyl groups.
- Implications: The quinoline system may improve DNA intercalation properties, suggesting divergent mechanisms compared to pyrazine-based hydrazides .
Heterocyclic Modifications
Compound 5 : N′-[(E)-(4-Fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Structural Difference : Replacement of pyrazine with a cyclopentapyrazole ring.
Compound 6 : 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Structural Difference : Benzimidazole sulfanyl group replaces pyrazine.
- Activity : Moderate antimicrobial activity (MIC: 13.3–26.6 μM against E. coli and K. pneumoniae). The benzimidazole moiety may facilitate interactions with bacterial cell walls, though potency is lower than some pyrazine derivatives .
Physicochemical and Structural Properties
- Crystallinity : The 4-fluorophenyl group enables tight molecular packing, as seen in N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide, which forms stable crystals via T-shaped contacts .
- Synthesis : The target compound is typically synthesized via acid-catalyzed condensation of 2-pyrazinecarbohydrazide with 4-fluorobenzaldehyde, analogous to methods used for related hydrazones .
Key Research Findings and Implications
- Anti-Inflammatory Potential: Methoxy-substituted analogs outperform fluorophenyl derivatives, suggesting substituent bulk and electron donation are critical for COX inhibition .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under reflux conditions. The resulting product is characterized using techniques like NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazine derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be comparable to standard antimycobacterial agents like isoniazid. For instance, one study reported MIC values in the range of 0.07 to 0.32 µM against M. tuberculosis H37Rv, indicating potent activity against this pathogen .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using standard assays such as the MTT assay on various human cell lines.
- Selectivity Index (SI) : The selectivity index for this compound was calculated to assess its safety profile. In particular, compounds that exhibited low cytotoxicity against normal cells while maintaining high antimicrobial activity are considered promising candidates for further development .
Study 1: Antimycobacterial Activity
In a study focused on hydrazone derivatives, including this compound, researchers found that modifications in substituents significantly impacted biological activity. The study emphasized the importance of structural features in enhancing antimycobacterial properties .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of electron-withdrawing groups like the fluorophenyl moiety enhances the biological activity of pyrazine derivatives. This is attributed to increased electron deficiency which may improve binding affinity to microbial targets .
Data Tables
| Compound Name | MIC (µM) | Cytotoxicity (IC50 µM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.07 - 0.32 | >100 | >300 |
| Isoniazid | 0.1 | 50 | 500 |
| Ethambutol | 0.5 | 40 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
